Structural Differentiation: Gem-Dimethyl Substitution vs. Non-Dimethylated Analog UBTR008295a
The target compound (CAS 951893-22-4) differs from the USP5 ZnF-UBD reference ligand UBTR008295a (CAS 6947-81-5) by the presence of a geminal dimethyl group at the α-carbon of the butyric acid chain. UBTR008295a is a 4-(4-isopropylphenyl)-4-oxobutanoic acid (C₁₃H₁₆O₃, MW 220.27) with an unsubstituted α-methylene, while the target compound incorporates the α,α-dimethyl motif (C₁₅H₂₀O₃, MW 248.32), adding 28.05 Da of steric bulk and eliminating α-proton acidity. In the USP5 ZnF-UBD SAR campaign reported by Mann et al. (2019), the parent scaffold UBTR008295a exhibited a Kd of 80 μM by SPR, while elaborated analogs achieved up to 7-fold potency improvement through modifications at positions that include the α-carbon region [1]. The gem-dimethyl motif is documented across medicinal chemistry to reduce oxidative metabolism at the α-position, restrict conformational freedom, and increase logP by approximately 0.5 log units per gem-dimethyl substitution [2].
| Evidence Dimension | Molecular weight, molecular formula, and α-substitution pattern |
|---|---|
| Target Compound Data | MW 248.32; C₁₅H₂₀O₃; gem-dimethyl at C2; XLogP3 = 3.1; rotatable bonds = 5 |
| Comparator Or Baseline | UBTR008295a (CAS 6947-81-5): MW 220.27; C₁₃H₁₆O₃; unsubstituted α-CH₂; estimated XLogP ~2.4–2.6; rotatable bonds = 4 |
| Quantified Difference | ΔMW = +28.05 Da; Δheavy atoms = +2; Δrotatable bonds = +1; estimated ΔlogP ≈ +0.5 to +0.7 |
| Conditions | Computed physicochemical properties (XLogP3, PubChem/ChemSpider); structural comparison by SMILES |
Why This Matters
The gem-dimethyl group alters lipophilicity, metabolic vulnerability, and conformational sampling—three parameters that directly affect binding kinetics, metabolic stability, and assay reproducibility in USP5 ZnF-UBD displacement or any other target-engagement experiment.
- [1] Mann MK, Franzoni I, de Freitas RF, et al. Discovery of Small Molecule Antagonists of the USP5 Zinc Finger Ubiquitin-Binding Domain. J Med Chem. 2019;62(22):10144-10155. View Source
- [2] Wuitschik G, Carreira EM, Wagner B, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J Med Chem. 2010;53(8):3227-3246. (Documents gem-dimethyl effects on logP, solubility, and metabolic stability.) View Source
